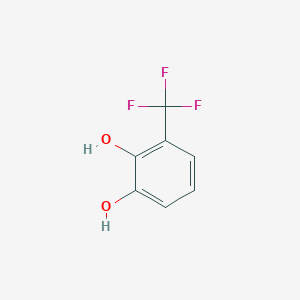

3-(Trifluoromethyl)benzene-1,2-diol

描述

Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKVMUAFHMBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921159 | |

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84559-08-0, 113678-92-5 | |

| Record name | Benzene-1,2-diol, 3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113678925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trifluoromethyl Benzene 1,2 Diol and Its Derivatives

Direct Functionalization Approaches for Hydroxylated Trifluoromethylated Benzene (B151609) Systems

The direct introduction of hydroxyl groups onto a trifluoromethylated benzene ring represents a significant challenge in synthetic chemistry, involving the selective activation of C-H bonds.

Catalytic Oxidation of 3-(Trifluoromethyl)benzene using Oxidizing Agents (e.g., Hydrogen Peroxide) with Transition Metal Catalysts (e.g., Vanadium or Titanium Compounds)

The synthesis of 3-(trifluoromethyl)benzene-1,2-diol, also known as 3-trifluoromethylcatechol, via direct oxidation of 3-(trifluoromethyl)benzene is a desirable yet complex transformation. This process falls under the broader field of catalytic C-H hydroxylation of aromatic compounds. While direct two-fold hydroxylation is challenging, the principles are based on methods developed for simpler arenes like benzene. The use of strong yet clean oxidants like hydrogen peroxide (H₂O₂) is preferred, and transition metal catalysts are essential to facilitate the reaction under manageable conditions. nih.govrsc.orgnih.gov

Vanadium Catalysts: Vanadium compounds are known to catalyze a range of oxidation reactions. researchgate.net Vanadium-based catalysts, including simple salts and polyoxometalates, have been investigated for the oxygenation of catechols, demonstrating their ability to interact with hydroxylated aromatic rings. nih.gov For the hydroxylation of arenes, vanadium catalysts can activate H₂O₂ to generate reactive oxygen species capable of attacking the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making the oxidation of 3-(trifluoromethyl)benzene more difficult than that of benzene itself. However, vanadium-catalyzed systems have been employed for other challenging C-H functionalizations, such as fluorination, indicating their potential for activating inert C-H bonds. researchgate.net

Titanium Catalysts: Titanium silicalite (TS-1), a well-known heterogeneous catalyst, is effective for the hydroxylation of benzene to phenol (B47542) using hydrogen peroxide. nih.govepa.gov Modified TS-1 catalysts have shown high activity for the oxidation of various organic substrates, including benzene. nih.gov The synthesis of titanium-catechol complexes is also well-established, indicating a strong interaction between titanium centers and catechol moieties, which is relevant for the product of the desired reaction. google.comgoogle.com The catalytic cycle would likely involve the formation of a high-valent titanium-hydroperoxo or oxo species that acts as the primary oxidant for the aromatic C-H bonds.

The direct synthesis of this compound from 3-(trifluoromethyl)benzene remains a specialized and challenging reaction. The general conditions for related aromatic hydroxylations are summarized in the table below.

| Catalyst Type | Substrate | Oxidant | Key Findings |

| Iron Complexes | Benzene | H₂O₂ | Effective for direct hydroxylation to phenol under mild conditions; selectivity is influenced by the electronic nature of substituents. rsc.org |

| Nickel Complexes | Benzene | H₂O₂ | Achieves selective hydroxylation of benzene to phenol with high turnover numbers. nih.gov |

| Titanium Silicalite (TS-1) | Benzene | H₂O₂ | A robust heterogeneous catalyst for producing phenol from benzene. nih.govepa.gov |

| Vanadium Complexes | Catechols | O₂ | Known to catalyze the oxygenation of substituted catechols. nih.gov |

Synthesis of Schiff Base Derivatives Incorporating the this compound Scaffold

Schiff bases are compounds containing an imine or azomethine group (-C=N-). They are typically formed through the condensation of a primary amine with a carbonyl compound. jetir.org Derivatives incorporating the this compound structure can be synthesized from precursors like 2,3-dihydroxybenzaldehyde (B126233).

Condensation Reactions of 2,3-Dihydroxybenzaldehyde with Substituted Trifluoromethylanilines

The synthesis of Schiff bases from 2,3-dihydroxybenzaldehyde and various primary amines is a well-documented process. nih.govresearchgate.netresearchgate.net To generate a derivative containing the trifluoromethylphenyl group, a substituted trifluoro-methylaniline would be used as the amine component. The reaction is a condensation reaction, where the carbonyl group of the aldehyde reacts with the primary amine to form an imine, with the elimination of a water molecule.

The general reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol, often with a catalytic amount of acid. jetir.org

Recent studies on the condensation of 2,3-dihydroxybenzaldehyde with aminobenzoic acids have provided detailed structural insights into the resulting Schiff bases, including tautomeric forms and hydrogen bonding patterns, which would be relevant to analogous structures made with trifluoromethylanilines. nih.govresearchgate.net

| Aldehyde | Amine | Product Type | Key Structural Features |

| 2,3-Dihydroxybenzaldehyde | 2-Aminobenzoic Acid | Schiff Base | Adopts a zwitterionic imine form due to intramolecular proton transfer. nih.govresearchgate.net |

| 2,3-Dihydroxybenzaldehyde | 3-Aminobenzoic Acid | Schiff Base | Exists in the enol-imine form, stabilized by an intramolecular O-H···N hydrogen bond. nih.govresearchgate.net |

| 2,3-Dihydroxybenzaldehyde | Various Primary Amines | Palladium Salicylaldimine Complexes | Schiff bases act as ligands for metal complexes used in catalysis. researchgate.net |

| m-Nitrobenzaldehyde | p-Chloroaniline | Schiff Base | A standard condensation reaction to form the corresponding imine. jetir.org |

Mannich Reactions for Further Derivatization of Schiff Base Intermediates

The Schiff bases formed in the previous step can be further modified using the Mannich reaction. The Mannich reaction is an aminoalkylation reaction that involves the reaction of an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine or ammonia. nih.govrsc.org

In the context of a Schiff base derived from 2,3-dihydroxybenzaldehyde, the phenolic hydroxyl groups provide active hydrogen atoms. The reaction of this Schiff base with formaldehyde and a suitable amine (primary or secondary) would introduce an aminomethyl group onto the aromatic ring, typically at a position ortho or para to a hydroxyl group. This allows for the synthesis of a diverse library of more complex molecules. nih.govrsc.orgresearchgate.net Studies on s-triazole derivatives have shown that Schiff base intermediates can be readily converted to their corresponding Mannich bases by reacting them with an amine and formaldehyde in ethanol. nih.govrsc.org

General Synthetic Strategies for Introducing the Trifluoromethyl Group into Aromatic Systems

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a fundamental transformation in the synthesis of many fluorinated compounds, including the precursors to this compound.

Trifluoromethylation of Pre-functionalized Aromatic Systems (e.g., 1,3-dimethylbenzene) using Trifluoromethylating Agents

One of the most direct methods for synthesizing trifluoromethylated aromatics is the direct trifluoromethylation of a pre-functionalized benzene ring. For instance, 1,3-dimethyl-2-(trifluoromethyl)benzene (B1320784) can be synthesized from 1,3-dimethylbenzene. This reaction typically employs a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I), and often requires a catalyst. Transition metals like palladium or copper are commonly used to facilitate this transformation. The trifluoromethyl group acts as an electron-withdrawing meta-director, but the regioselectivity of the reaction on substituted benzenes is also influenced by the electronic and steric effects of the existing substituents.

Another approach involves photo-induced trifluoromethylation. For example, 1,3-dimethoxybenzene (B93181) can be trifluoromethylated using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethylating agent in the presence of a photocatalyst like anthraquinone (B42736) under light irradiation.

Transition Metal-Catalyzed Methods for Carbon-Trifluoromethyl Bond Formation (e.g., Palladium or Copper Catalysts)

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-trifluoromethyl (C-CF₃) bonds. These methods typically involve the reaction of an aryl halide or a derivative with a trifluoromethylating agent in the presence of a palladium or copper catalyst.

Palladium-catalyzed trifluoromethylation has been extensively studied. These reactions often employ a palladium(0) catalyst, a suitable ligand, and a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). The choice of ligand is crucial for the efficiency of the catalytic cycle. For instance, the use of sterically hindered phosphine (B1218219) ligands can facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Copper-catalyzed trifluoromethylation offers a complementary approach. ontosight.ai These reactions can be performed with a variety of copper sources and trifluoromethylating agents, including Togni's reagent and Langlois' reagent. nih.gov Copper-mediated Sandmeyer-type trifluoromethylation of aryldiazonium salts, generated in situ from the corresponding anilines, provides another viable route. ontosight.aibeilstein-journals.org

To synthesize this compound via this approach, a plausible precursor would be a di-protected 3-halocatechol, such as 3-iodo-1,2-dimethoxybenzene. The catechol hydroxyl groups are typically protected to prevent interference with the catalytic cycle. Following the trifluoromethylation reaction, a deprotection step would yield the desired product.

Table 1: Examples of Transition Metal-Catalyzed Trifluoromethylation of Aryl Halides

| Catalyst | Aryl Halide | Trifluoromethylating Agent | Ligand/Additive | Solvent | Temp. (°C) | Yield (%) |

| Pd₂(dba)₃ | 4-iodotoluene | TMSCF₃ | BrettPhos | Toluene | 100 | 85 |

| CuI | 1-iodo-4-nitrobenzene | TMSCF₃ | 1,10-phenanthroline | DMF | 120 | 92 |

| CuI | 4-iodobenzonitrile | Togni's Reagent | None | DMF | 80 | 88 |

| CuCl | 4-bromoanisole | CF₃SO₂Na | Bipyridine | DMSO | 100 | 75 |

Directed Ortho-Metalation (DoM) Strategies in Trifluoromethylated Aromatics

Directed ortho-metalation (DoM) is a powerful regioselective synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. frontiersin.orgrsc.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new substituent at the ortho position. frontiersin.org

For the synthesis of this compound, a DoM strategy could commence with a protected 2-(trifluoromethyl)phenol. The protecting group on the hydroxyl moiety can act as the DMG. It has been demonstrated that a tetrahydropyranyl (THP) protected hydroxyl group is a more powerful directing group than the trifluoromethyl group. rsc.orgmanchester.ac.uk Therefore, treatment of 2-(tetrahydropyranyloxy)benzotrifluoride with a strong base like n-butyllithium would selectively deprotonate the C-H bond at the position ortho to the OTHP group.

Subsequent quenching of the resulting aryllithium species with a suitable electrophile, such as trimethyl borate (B1201080) followed by oxidative workup, or oxygen gas, would introduce the second hydroxyl group. A final deprotection step would then afford the target molecule, this compound.

Table 2: Examples of Directed Ortho-Metalation Reactions

| Substrate | Directing Group | Base | Electrophile | Product | Yield (%) |

| Anisole | -OCH₃ | n-BuLi | DMF | 2-methoxybenzaldehyde | 95 |

| N,N-diethylbenzamide | -CONEt₂ | s-BuLi/TMEDA | I₂ | 2-iodo-N,N-diethylbenzamide | 98 |

| 4-(Trifluoromethyl)phenol (THP-protected) | -OTHP | n-BuLi | (MeO)₃B; then H₂O₂ | 2-hydroxy-5-(trifluoromethyl)phenol | 78 |

| 2-Methoxyphenol (THP-protected) | -OTHP | n-BuLi | CO₂ | 2-hydroxy-3-methoxybenzoic acid | 85 |

Halogenation and Subsequent Trifluoromethylation via Halogen Exchange or Cross-Coupling Reactions

A two-step synthetic sequence involving initial halogenation followed by trifluoromethylation presents another logical pathway to this compound. This approach would start with a protected catechol, such as 1,2-dimethoxybenzene.

The first step is the regioselective halogenation of the aromatic ring. Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a halogen atom onto the catechol scaffold. The position of halogenation can be influenced by the directing effects of the protected hydroxyl groups.

The second step is the conversion of the C-X bond (where X is a halogen) to a C-CF₃ bond. This is typically achieved through a transition metal-catalyzed cross-coupling reaction, as described in section 2.3.2. Both palladium and copper catalysts are effective for this transformation. The choice of catalyst, ligand, and trifluoromethylating agent would depend on the specific halogenated substrate. Following the trifluoromethylation, the protecting groups on the catechol would be removed to yield the final product.

Table 3: Representative Halogenation and Trifluoromethylation Reactions

| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield (%) |

| Halogenation | 1,2-dimethoxybenzene | NBS | Acetonitrile, rt | 4-bromo-1,2-dimethoxybenzene | 95 |

| Halogenation | Catechol | SO₂Cl₂ | Et₂O, 0 °C | 4,5-dichlorocatechol | 88 |

| Trifluoromethylation | 1-iodo-2,4-dimethoxybenzene | Togni's Reagent | CuI, DMF, 80 °C | 1,2-dimethoxy-4-(trifluoromethyl)benzene | 85 |

| Trifluoromethylation | 4-bromo-1,2-dichlorobenzene | TMSCF₃, KF | Pd(dba)₂, P(t-Bu)₃ | 1,2-dichloro-4-(trifluoromethyl)benzene | 82 |

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Investigations

Spectroscopic techniques are essential for characterizing the structure and electronic properties of molecules. NMR, IR, and UV-Vis spectroscopy would provide key information for 3-(Trifluoromethyl)benzene-1,2-diol.

While a complete set of experimental spectra for this compound is not available in the cited literature, general characteristics can be inferred.

NMR Spectroscopy: ¹H NMR would show signals for the aromatic and hydroxyl protons. ¹³C NMR would reveal carbons of the benzene (B151609) ring and the carbon of the CF₃ group. ¹⁹F NMR is particularly informative for fluorinated compounds, and would show a characteristic signal for the CF₃ group, providing insight into its electronic environment researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretching of the hydroxyl groups, likely indicating hydrogen bonding. Characteristic absorptions for C-O stretching, C=C stretching of the aromatic ring, and strong absorptions corresponding to C-F stretching modes of the trifluoromethyl group would also be present researchgate.netresearchgate.net.

UV-Visible Spectroscopy: The UV-Vis spectrum would display absorption bands corresponding to π → π* electronic transitions within the benzene ring researchgate.net. The position and intensity of these bands are influenced by the hydroxyl and trifluoromethyl substituents.

A detailed analysis and data table would require experimental spectra obtained from a pure sample of this compound.

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding Features

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum would be expected to reveal key features characteristic of its structure. The primary absorptions of interest would include the O-H, C-F, and various aromatic C-H and C=C stretching vibrations.

A prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups. The breadth and position of this band would provide significant insight into the extent and nature of both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the adjacent hydroxyl groups would be expected, leading to a downfield shift (lower wavenumber) compared to a free O-H stretch.

The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group would be evidenced by intense absorption bands typically found in the 1100-1400 cm⁻¹ region, corresponding to the C-F stretching modes. Aromatic C-H stretching vibrations would appear as weaker bands above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ range.

Table 1. Expected Infrared Vibrational Modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, indicating hydrogen bonding |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to weak, sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to strong, sharp peaks |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for analyzing intermolecular interactions in a crystal lattice. This analysis requires a solved crystal structure, which is not publicly available for this compound. If crystallographic data were available, this analysis would provide a quantitative and visual understanding of the crystal packing.

Quantitative Assessment of Short Intermolecular Contacts and Their Contributions to Crystal Packing

O···H/H···O contacts: Representing the strong hydrogen bonds between the hydroxyl groups of neighboring molecules. These would be expected to be a major contributor to the crystal stability.

H···H contacts: Typically comprising the largest surface area due to the abundance of hydrogen atoms on the molecular surface.

F···H/H···F contacts: Arising from interactions involving the trifluoromethyl group and hydrogen atoms on adjacent molecules.

C···H/H···C contacts: Involving the aromatic rings.

C···C contacts: Potentially indicating π-π stacking interactions between the aromatic rings of parallel molecules.

These contributions are typically presented in a table, allowing for a direct comparison of the importance of different interaction types in the crystal structure.

Visualization of Molecular Interactions within the Crystal Lattice

The results of a Hirshfeld analysis are visualized in two primary ways:

d_norm Surface: A three-dimensional surface mapped onto the molecule that uses a color scale (typically red, white, and blue) to highlight intermolecular contacts. Bright red spots on the d_norm surface would indicate short, significant contacts like strong hydrogen bonds (O···H) and other close interactions. Blue regions represent longer-range contacts, while white areas indicate contacts around the van der Waals separation distance.

Two-Dimensional Fingerprint Plots: These plots provide a 2D summary of all the intermolecular contacts in the crystal. The plot of d_e (distance from the surface to the nearest exterior atom) versus d_i (distance from the surface to the nearest interior atom) generates a characteristic pattern. Sharp spikes in the fingerprint plot are indicative of strong, specific interactions like hydrogen bonding (O···H), while more diffuse regions represent weaker, less specific contacts like H···H interactions.

These visualizations would provide an intuitive and powerful depiction of how molecules of this compound assemble and interact in the solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Comprehensive Molecular Property Prediction

Density Functional Theory (DFT) has been employed to predict the molecular properties of (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol. These calculations offer a theoretical lens through which to understand the molecule's structure, reactivity, and electronic characteristics.

The geometry of the (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol molecule was optimized using the B3LYP hybrid exchange-correlation functional with a 6-31G(d,p) basis set. tubitak.gov.tr This level of theory is widely used for obtaining reliable geometries of organic molecules. The calculations were initiated from the crystallographically determined geometry. tubitak.gov.tr

The theoretical calculations revealed that the molecule is nearly planar, a feature that can influence its photophysical properties, such as thermochromism. tubitak.gov.tr A significant intramolecular hydrogen bond was identified between the hydroxyl oxygen (O1) and the imine nitrogen (N1). tubitak.gov.tr The crystal structure is further stabilized by intermolecular O-H···O hydrogen bonds, creating a three-dimensional network. tubitak.gov.tr

The total molecular energy and dipole moment were calculated for the optimized geometry, providing key insights into the molecule's stability and polarity.

Table 1: Calculated Energetic Parameters for (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol

| Parameter | Calculated Value |

| Total Molecular Energy | -1044.25 a.u. |

| Dipole Moment | 2.6857 Debye |

Data obtained from DFT/B3LYP/6-31G(d,p) calculations. tubitak.gov.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While specific HOMO and LUMO energy values for (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol were not detailed in the provided search results, the general principles of HOMO-LUMO analysis are applicable. The distribution of these orbitals would indicate the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Mulliken population analysis was performed on (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol to understand the distribution of atomic charges throughout the molecule. tubitak.gov.tr This analysis provides insights into the electronegativity of different atoms and can help in predicting sites susceptible to electrophilic or nucleophilic attack.

The calculations showed that the nitrogen (N1) and oxygen (O1, O2) atoms possess significant negative charges, as would be expected from their high electronegativity. tubitak.gov.tr

Table 2: Calculated Mulliken Charges for Selected Atoms in (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol

| Atom | Mulliken Charge (e) |

| N1 | -0.597 |

| O1 | -0.557 |

| O2 | -0.544 |

Data obtained from DFT/B3LYP/6-31G(d,p) calculations. tubitak.gov.tr

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).

For a molecule like (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol, the MEP map would be expected to show negative potential around the electronegative oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential, making them susceptible to nucleophilic attack.

A key aspect of computational chemistry is the validation of theoretical models against experimental data. For (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol, the optimized molecular geometry obtained from DFT calculations was compared with the crystal structure determined by X-ray diffraction. tubitak.gov.tr Such comparisons are crucial for assessing the accuracy of the chosen computational method and basis set. The study reported a good correlation between the theoretical and experimental results, indicating that the DFT calculations provide a reliable representation of the molecular structure. tubitak.gov.tr

Advanced Quantum Chemical Methodologies

The provided search results primarily focused on DFT calculations for the derivative of 3-(Trifluoromethyl)benzene-1,2-diol. Information regarding the application of more advanced quantum chemical methodologies, such as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory), was not found. These higher-level methods could provide even more accurate predictions of the electronic structure and properties but are computationally more demanding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It provides a description of the bonding in terms of localized orbitals and is particularly useful for understanding intramolecular interactions, such as charge transfer and hyperconjugation.

In molecules like this compound, the presence of both electron-donating hydroxyl (-OH) groups and the electron-withdrawing trifluoromethyl (-CF3) group on the benzene (B151609) ring leads to significant intramolecular charge transfer. NBO analysis can quantify these interactions by examining the stabilization energies associated with the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

The hyperconjugative interactions can be represented by the stabilization energy E(2), which is calculated from second-order perturbation theory. A higher E(2) value indicates a stronger interaction. Expected significant interactions would involve the delocalization of the oxygen lone pairs (Lp O) into the π* orbitals of the benzene ring and the σ* orbitals of the C-C and C-H bonds.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions (Hypothetical for this compound based on related compounds)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Lp (O1) | π* (C3-C4) | Data not available |

| Lp (O1) | π* (C5-C6) | Data not available |

| Lp (O2) | π* (C1-C6) | Data not available |

| Lp (O2) | σ* (C2-C3) | Data not available |

| π (C1-C2) | π* (C3-C4) | Data not available |

| π (C3-C4) | π* (C5-C6) | Data not available |

Note: The data in this table is hypothetical and serves to illustrate the types of interactions that would be analyzed. Actual values would require specific computational studies.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. journaleras.com Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. journaleras.com The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com

The presence of both electron-donating (-OH) and electron-withdrawing (-CF3) groups on the aromatic ring of this compound suggests that it may exhibit NLO properties. The intramolecular charge transfer from the hydroxyl groups to the trifluoromethyl group through the π-conjugated system of the benzene ring is a key factor for a significant NLO response.

Studies on various organic chromophores, including trifluoromethylated benzene derivatives, have shown that the strategic placement of donor and acceptor groups can enhance the first-order hyperpolarizability. nih.govmdpi.comresearchgate.net For this compound, theoretical calculations would likely predict a notable dipole moment and hyperpolarizability. The magnitude of these properties would be sensitive to the computational method and basis set employed. For instance, DFT calculations on related trifluoromethylated pyridine (B92270) derivatives have demonstrated their potential as NLO materials. journaleras.com

Table 2: Predicted NLO Properties (Hypothetical for this compound based on related compounds)

| Property | Unit | Calculated Value |

| Dipole Moment (μ) | Debye | Data not available |

| Mean Polarizability (α) | esu | Data not available |

| First-Order Hyperpolarizability (β) | esu | Data not available |

Note: The data in this table is hypothetical. Actual values would be obtained from specific DFT calculations on this compound.

Studies on Solvation Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgnih.gov Computational studies on solvation effects help in understanding how a solvent can alter the geometry, electronic structure, and spectroscopic properties of a solute. rsc.orgnih.gov These effects can be modeled using either implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. rsc.org

For this compound, the presence of polar hydroxyl groups suggests that its properties will be sensitive to the polarity of the solvent. In polar solvents, it is expected that the intramolecular charge transfer characteristics would be enhanced due to the stabilization of the charge-separated state. This could lead to changes in the dipole moment and NLO properties.

Reactivity and Derivatization Strategies

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl group is a strong deactivating group in electrophilic aromatic substitution (EAS) reactions. vaia.commasterorganicchemistry.com Its potent electron-withdrawing nature, stemming from the high electronegativity of the fluorine atoms, reduces the electron density of the benzene (B151609) ring. vaia.comyoutube.com This makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. vaia.comyoutube.com

Furthermore, the trifluoromethyl group is a meta-director. vaia.comyoutube.com This means that during electrophilic aromatic substitution, incoming electrophiles are directed to the positions meta to the -CF3 group. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and thus the most favorable sites for electrophilic attack. vaia.comyoutube.com

The presence of the trifluoromethyl group profoundly alters the electronic environment of the benzene ring. By drawing electron density away from the ring, it makes the molecule more susceptible to nucleophilic attack under certain conditions. The strong inductive electron-withdrawing effect of the -CF3 group enhances the electrophilic character of the aromatic system. nih.gov This property can be harnessed in specific synthetic strategies. For instance, the presence of a trifluoromethyl group can facilitate nucleophilic aromatic substitution of a leaving group, such as a halogen, on the ring.

Chemical Transformations of the Catechol Moiety

The catechol portion of the molecule, with its two adjacent hydroxyl groups, offers a rich landscape for chemical transformations, particularly oxidation and substitution reactions.

The hydroxyl groups of the catechol moiety are susceptible to oxidation. wikipedia.org This can lead to the formation of corresponding quinone structures. The ease of this oxidation is influenced by the electronic nature of the substituents on the ring. The electron-withdrawing trifluoromethyl group can impact the redox potential of the catechol system. For example, some catechol-1,2-dioxygenases are strongly inhibited by electronegative substituents, which can affect the cleavage of the catechol ring. researchgate.net

The oxidation of catechols can proceed through a semiquinone radical intermediate. wikipedia.org This reactivity is fundamental to the role of catechol-containing compounds in various chemical and biological processes.

While the hydroxyl groups themselves are not typically substituted directly in nucleophilic aromatic substitution, related halogenated derivatives of 3-(trifluoromethyl)benzene-1,2-diol can undergo such reactions. For instance, a fluorine or chlorine atom on the aromatic ring can be displaced by a nucleophile. The success of these reactions is often dependent on the specific reaction conditions and the nature of the nucleophile.

A relevant example is the synthesis of N-substituted nitroanilines through the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with an amine. mdpi.com This demonstrates the feasibility of introducing nitrogen-based functional groups onto an aromatic ring that also contains an electron-withdrawing group.

Derivatization for Enhanced Analytical Detection and Functionalization

The chemical handles present in this compound allow for various derivatization strategies to enhance its detection in analytical methods or to introduce new functionalities.

One common approach for derivatizing catechols is through condensation reactions with aldehydes to form Schiff bases. nih.govtubitak.gov.tr These reactions can introduce chromophores or fluorophores into the molecule, facilitating its detection by spectroscopic techniques. For example, the reaction of a catechol derivative with an aldehyde can yield a product with distinct photophysical properties. nih.gov

Furthermore, the hydroxyl groups can be alkylated or acylated to form ethers or esters, respectively. These modifications can alter the solubility, lipophilicity, and other physicochemical properties of the molecule, which can be advantageous for specific applications. The trifluoromethyl group itself can also be a target for certain chemical transformations, although this is less common than reactions involving the catechol moiety.

Reactions with Electron-Capturing Boronic Acid Derivatives for Mass Spectrometry (MS) Analysis of 1,2-Diols

The analysis of 1,2-diols, including catechols such as this compound, by mass spectrometry can be significantly improved through derivatization with boronic acid reagents that possess electron-capturing moieties. This strategy is designed to increase ionization efficiency, particularly in negative ion mode atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mass spectrometry.

The fundamental reaction involves the formation of a cyclic boronate ester between the boronic acid and the 1,2-diol. This reaction is typically rapid and selective for the cis-diol configuration present in catechols. The introduction of an electron-capturing group, such as a nitro group or halogen atoms, onto the phenyl ring of the boronic acid derivative greatly enhances the sensitivity of detection. For instance, derivatives like [3-(2-Nitro-4-trifluoromethylphenyl)aminophenyl]dihydroxyborane have been shown to increase the detection sensitivity of some diols by over 200-fold in APCI-MS analysis. nist.gov

This enhanced sensitivity is attributed to the high electron affinity of the derivatized molecule, which readily captures thermal electrons in the MS source, leading to the formation of stable negative ions and a subsequent increase in signal intensity. This approach is particularly advantageous for trace-level analysis of diols in complex mixtures.

A variety of electron-capturing boronic acid derivatives have been developed for the analysis of vicinal diols. nist.govnih.gov The choice of reagent can be tailored to the specific analytical requirements and the nature of the sample matrix.

| Boronic Acid Derivative | Electron-Capturing Moiety | Application | Reference |

| [3-(2-Nitro-4-trifluoromethylphenyl)aminophenyl]dihydroxyborane (2NFP-APB) | Nitro group, Trifluoromethyl group | Increased ionization efficiency in APCI-MS | nist.gov |

| 2-Bromopyridine-5-boronic acid (BPBA) | Bromo group | Derivatization of brassinosteroids with 1,2-diol groups | nist.gov |

| 6-Bromo-3-pyridinylboronic acid (BPBA) | Bromo group | Fast and selective labeling of vicinal diols for LC-MS | nih.govnih.gov |

| Pentafluorobenzyl (PFB) derivatives | Pentafluorobenzyl group | Tagging of oxidized lipids with electron-capturing groups | nist.gov |

Formation of Specialized Cyclic Complexes for Improved Ionization Efficiency

The formation of cyclic complexes between 1,2-diols and boronic acids is a cornerstone of derivatization strategies aimed at improving ionization efficiency. nih.gov For a compound like this compound, this involves the reaction of its adjacent hydroxyl groups with a suitable boronic acid to form a five-membered cyclic boronate ester.

This cyclization has several benefits for MS analysis. Firstly, it increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a region of the mass spectrum with less background noise. Secondly, the incorporation of specific functionalities on the boronic acid can dramatically improve the ionization characteristics of the diol. Boronic acids containing a tertiary amine, for example, can be used to enhance the signal of vicinal diol metabolites in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging. nih.gov

Furthermore, the formation of these stable cyclic complexes can improve the chromatographic behavior of the diol, leading to better peak shapes and resolution in liquid chromatography-mass spectrometry (LC-MS) analysis. The reaction is reversible, which can be exploited in certain analytical workflows. The stability of the boronate ester is dependent on the pH of the medium, with the reaction being favored at or above the pKa of the boronic acid. gcms.cz

The selection of the boronic acid reagent is critical and is based on the desired outcome. For improved sensitivity in negative ion modes, electron-capturing derivatives are used. For enhanced signal in positive ion modes, reagents that readily accept a proton or are pre-charged can be employed.

| Derivatization Strategy | Reagent Type | Effect on Ionization | Analytical Technique |

| Cyclic Boronate Ester Formation | General Boronic Acids | Increased molecular weight, improved chromatography | GC-MS, LC-MS |

| Derivatization with Amine-Containing Boronic Acids | Boronic acids with a tertiary amine | Enhanced signal in positive ion mode | MALDI-MS |

| Reaction with Electron-Capturing Boronic Acids | Halogenated or nitrated boronic acids | Increased sensitivity in negative ion mode | APCI-MS, ESI-MS |

Applications in Advanced Chemical and Biological Research

Applications in Medicinal Chemistry and Drug Discovery

Role as Key Synthetic Intermediates for Pharmaceuticals and Agrochemicals

3-(Trifluoromethyl)benzene-1,2-diol is a key building block in the synthesis of more complex molecules with potential biological activity. The catechol structure provides reactive sites for further chemical modifications, while the trifluoromethyl group acts as a crucial pharmacophore. The CF3 group is a common feature in numerous FDA-approved drugs and is known to enhance the efficacy of interactions with cellular targets and increase stability by minimizing oxidative metabolism. nih.govbeilstein-journals.org

The synthesis of various heterocyclic compounds, which are central to many pharmaceutical and agrochemical products, can utilize trifluoromethylated precursors. For instance, trifluoromethyl-containing pyrazole (B372694) derivatives, known for their antimicrobial properties, and trifluoromethylated 1,2,4-triazoles, recognized as biologically important scaffolds, are synthesized from trifluoromethylated starting materials. nih.govnih.gov The presence of the CF3 group is often a key design element in modern drug discovery, aiming to improve the metabolic stability and lipophilicity of potential drug candidates. beilstein-journals.org For example, derivatives like 3-aminobenzotrifluoride, which is related to the trifluorotoluene structure, serve as precursors to herbicides like fluometuron. wikipedia.org Similarly, substituted diaminobenzenes, which can be synthesized from precursors like 1-fluoro-2-nitrobenzene (B31998), are foundational materials for creating biologically active compounds such as arylbenzimidazoles and benzotriazolium salts. mdpi.com

Investigation of Antimicrobial Activities (e.g., Antibacterial, Antifungal)

The trifluoromethyl group is frequently incorporated into molecular structures to enhance antimicrobial potency. While direct studies on this compound are limited, research on analogous structures highlights the importance of the CF3 group for antimicrobial activity.

Derivatives containing the trifluoromethylphenyl moiety have demonstrated significant antibacterial and antifungal effects. For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds in a studied series, featuring bromo and trifluoromethyl substitutions, inhibited the growth of three out of five S. aureus strains with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov These compounds were also found to prevent and eradicate biofilms formed by MRSA and Enterococcus faecalis. nih.gov

Similarly, trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives have exhibited notable antibacterial and antifungal properties. nih.gov The antimicrobial activity of these compounds is often attributed to the increased lipophilicity conferred by the fluorine atoms. nih.gov In another study, para-trifluoromethyl phenylboronic acid derivatives showed reasonable antimicrobial activity, with a benzoxaborole derivative being particularly effective against Candida albicans and Aspergillus niger with MIC values of 7.8 and 3.9 μg/mL, respectively. nih.gov The catechol structure itself, as seen in 4-allylbenzene-1,2-diol, has been shown to possess strong antibacterial activity against various plant pathogens. nih.gov

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Bromo and trifluoromethyl substituted pyrazole | Staphylococcus aureus (3 of 5 strains) | 0.78 µg/mL | nih.gov |

| Bromo and trifluoromethyl substituted pyrazole | Staphylococcus epidermidis | 1.56 µg/mL | nih.gov |

| Bromo and trifluoromethyl substituted pyrazole | Enterococcus faecium | 0.78 µg/mL | nih.gov |

| Trifluoromethyl-substituted pyrazole | MRSA | 3.12 µg/mL | nih.gov |

| Phenoxyphenyl derivative of pyrazole | Enterococcus faecalis | 3.12 µg/mL | nih.gov |

| Phenoxyphenyl derivative of pyrazole | Enterococcus faecium | 1.56 µg/mL | nih.gov |

| Benzoxaborole derivative | Candida albicans | 7.8 µg/mL | nih.gov |

| Benzoxaborole derivative | Aspergillus niger | 3.9 µg/mL | nih.gov |

Evaluation of Cytotoxicity and Anticancer Potential in various Cell Lines

The trifluoromethyl group is a key feature in many anticancer agents due to its ability to enhance biological activity. nih.govrsc.org Research on various trifluoromethylated compounds demonstrates their potential as cytotoxic agents against cancer cells.

For instance, a series of novel trifluoromethyl succinimides showed activity against leukemia (RPMI-8226), non-small cell lung cancer (A549/ATCC), and renal cancer (A498, SN12C) cell lines at a concentration of 10⁻⁵ M. nih.gov In another study, the introduction of a CF3 group to an isoxazole-based anticancer agent increased its activity against the human breast cancer cell line MCF-7 by nearly eightfold (IC50 of 2.63 µM for the CF3-analog vs. 19.72 µM for the non-CF3 analog). rsc.org

Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited strong cytotoxic effects against melanotic (C32) and amelanotic (A375) melanoma cell lines, with IC50 values of 24.4 µM and 25.4 µM, respectively. nih.gov These findings underscore the significant role that the trifluoromethyl moiety plays in designing potent anticancer compounds. rsc.orgnih.gov

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Trifluoromethyl succinimides | Leukemia (RPMI-8226), Non-Small Cell Lung Cancer (A549/ATCC), Renal Cancer (A498, SN12C) | Active at 10⁻⁵ M | nih.gov |

| 4-(Trifluoromethyl)isoxazole derivative (2g) | Human Breast Cancer (MCF-7) | 2.63 µM | rsc.org |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | Melanotic Melanoma (C32) | 24.4 µM | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | Amelanotic Melanoma (A375) | 25.4 µM | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | Normal Keratinocytes (HaCaT) | 33.5 µM | nih.gov |

Mechanisms of Interaction with Biological Macromolecules: DNA Binding and Cleavage Studies

The interaction with DNA is a key mechanism of action for many cytotoxic and antimicrobial agents. The catechol and trifluoromethyl moieties can both contribute to such interactions. It has been documented that trifluoromethyl groups linked to heterocyclic molecules can render them effective as DNA targeting agents. nih.gov

Studies on di- and trihydroxyalkylbenzenes, which are structurally related to catechol, have shown they can induce Cu(II)-dependent DNA strand scission. researchgate.net The mechanism is believed to involve the reduction of Cu(II) by the trihydroxybenzene moiety, leading to the formation of reactive oxygen species (ROS) like the hydroxyl radical (•OH), which then cleaves the DNA backbone. researchgate.net The efficiency of this cleavage increases with the length of the alkyl substituent, suggesting lipophilicity plays a role in the interaction. researchgate.net

More complex molecules incorporating the trifluoromethylphenyl group have also been studied. For example, Schiff bases derived from 3-(Trifluoromethyl)phenylamine, such as (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol, have been synthesized and structurally characterized. tubitak.gov.trsinop.edu.tr While direct DNA binding studies on this specific compound are not detailed, related copper(II) complexes with Schiff base ligands are known to bind to calf thymus DNA (ct-DNA) via an intercalative mode and promote efficient DNA cleavage through oxidative pathways. nih.gov Recently, trifluoromethylated 1,2,4-triazole (B32235) derivatives were synthesized and shown to have a strong binding affinity for double-helical DNA, specifically within the minor groove. nih.gov

Modulation of Enzyme Interactions and Metabolic Pathways

The trifluoromethyl group can significantly influence how a molecule interacts with enzymes and participates in metabolic pathways. Its strong electron-withdrawing nature and steric bulk can alter substrate binding and inhibit enzymatic reactions. The increased metabolic stability of CF3-containing compounds is a well-known advantage in drug design, as the C-F bond is much stronger than a C-H bond, making it resistant to enzymatic degradation, particularly oxidation. nih.govbeilstein-journals.org

While specific enzyme inhibition studies for this compound are not widely reported, research on related compounds provides insight. For example, docking studies have shown that trifluoromethyl phenylboronic derivatives interact with the binding pocket of Candida albicans Leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis, which may explain their antifungal activity. nih.gov The catechol moiety is also known to interact with various enzymes. For instance, resorcinols (1,3-dihydroxybenzenes) have been shown to inhibit enzymes like trypsin and tyrosinase. researchgate.net Therefore, a molecule combining both a catechol and a trifluoromethyl group has the potential to modulate various enzymatic activities, a hypothesis that warrants further investigation.

Exploration of Anti-inflammatory, Antiviral, and Antipyretic Properties

The structural features of this compound suggest potential for a range of biological activities, including anti-inflammatory, antiviral, and antipyretic effects, although specific research in these areas is emergent. Schiff bases, which can be synthesized from trifluoromethylated anilines and salicylaldehydes, are a class of compounds known to exhibit a wide array of biological properties, including anti-inflammatory and anticancer activities. nih.gov

The incorporation of a trifluoromethyl group into pyrazole derivatives, a class of compounds with known anti-inflammatory and antipyretic properties, has been a strategy to develop new therapeutic agents. nih.gov While direct testing of this compound for these specific properties is not extensively documented, its structural components are present in molecules that do exhibit such activities. The combination of the catechol group, known for its antioxidant and radical-scavenging properties, with the metabolically robust and highly electronegative trifluoromethyl group presents a promising scaffold for developing new therapeutic agents with potential anti-inflammatory or antiviral applications.

Contributions to Materials Science

The presence of the trifluoromethyl (-CF3) group in this compound significantly influences the properties of materials derived from it. This electron-withdrawing group can enhance thermal stability, solubility in organic solvents, and introduce unique optical and electrical characteristics.

Precursors for the Synthesis of Specialized Polymers and Functional Materials

While direct polymerization of this compound is not extensively documented in publicly available research, its structural motifs are integral to the synthesis of high-performance fluorinated polymers such as poly(aryl ether)s and polycarbonates. The incorporation of fluorine-containing monomers, akin to this compound, into polymer backbones is a well-established strategy to create materials with specialized functionalities.

For instance, fluorinated poly(aryl ether)s, synthesized through nucleophilic substitution reactions involving fluorinated bisphenols, exhibit excellent thermal stability and desirable dielectric properties. Similarly, the synthesis of fluorinated poly(aryl thioethers) can be achieved via organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols with perfluorinated aryl monomers. nih.gov The catechol moiety of this compound offers reactive sites for polycondensation reactions, making it a potential candidate for creating novel fluorinated polyethers and polycarbonates with enhanced performance characteristics.

Design and Development of Materials with Tailored Optical and Electrical Properties

The trifluoromethyl group plays a crucial role in tailoring the optical and electrical properties of materials. Its strong electron-withdrawing nature can significantly lower the dielectric constant and dielectric loss of polymers, which is highly desirable for applications in high-speed communication technologies and microelectronics. nih.govresearchgate.net Research on fluorinated poly(aryl ether ketones) has demonstrated that the introduction of -CF3 groups increases the free volume within the polymer, thereby reducing the dielectric constant. nih.gov

Polymers containing trifluoromethyl-substituted phenyl units have been reported to exhibit low dielectric constants, making them suitable for use as insulating varnishes for enameled wires and matrix resins for printed circuit boards. researchgate.netfao.org The incorporation of this compound into polymer structures is a promising strategy for developing new materials with low dielectric constants for advanced electronic applications.

Furthermore, the field of nonlinear optics (NLO) explores materials that can alter the properties of light, a phenomenon crucial for technologies like frequency conversion in lasers and optical switching. youtube.comyoutube.comyoutube.com Organic molecules with strong electron donor and acceptor groups can exhibit significant NLO responses. The catechol and trifluoromethyl groups in this compound could potentially be functionalized to create chromophores with tailored NLO properties.

Utilization in Thermochromic and Photochromic Systems

Thermochromic and photochromic materials, which change color in response to temperature and light, respectively, have attracted significant interest for various applications. Schiff bases derived from salicylaldehydes are a well-known class of compounds that can exhibit these properties due to hydrogen-atom tautomerism between their enol and keto forms. nih.gov

A notable example is the Schiff base (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol, synthesized from this compound. X-ray diffraction studies of this compound have shown an almost planar structure, which is a characteristic often associated with thermochromic behavior. tubitak.gov.tr The planarity of the molecule facilitates intermolecular interactions that can be perturbed by temperature, leading to a color change.

Similarly, the non-planarity in related Schiff base molecules can lead to photochromic properties. For instance, the Schiff base (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol, which has a non-planar structure, is expected to exhibit photochromism. nih.gov These findings suggest that Schiff bases derived from this compound are promising candidates for the development of novel smart materials that respond to external stimuli.

Applications in Coordination Chemistry

The catechol moiety of this compound provides an excellent scaffold for the design of ligands for metal complexation. The resulting metal complexes have potential applications in catalysis and materials science.

Design and Synthesis of Schiff Base Ligands for Metal Complexation

Schiff bases are versatile ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide range of metal ions. dntb.gov.ua The reaction of this compound with primary amines yields Schiff base ligands that can coordinate to metal centers through the nitrogen atom of the imine group and the oxygen atoms of the catechol fragment. mdpi.com

The synthesis of (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol demonstrates the successful creation of such a ligand. tubitak.gov.trtubitak.gov.tr The crystal structure of this compound confirms the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen, a common feature in o-hydroxysalicylidene systems that influences their coordination behavior. Metal complexes of such ligands can exhibit interesting structural and electronic properties, making them subjects of ongoing research.

| Compound Name | IUPAC Name |

| This compound | This compound |

| (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl] benzene-1,2-diol | (E)-3-(((3-(trifluoromethyl)phenyl)imino)methyl)benzene-1,2-diol |

| (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol | (E)-2-(((3-(trifluoromethyl)phenyl)imino)methyl)benzene-1,4-diol |

Role as Catalyst Carriers in Various Organic Transformations

Schiff base metal complexes are widely recognized for their catalytic activity in a variety of organic transformations, including oxidation, reduction, and polymerization reactions. mdpi.comresearchgate.net The catalytic efficiency of these complexes is influenced by the nature of the metal ion and the steric and electronic properties of the Schiff base ligand. The introduction of a trifluoromethyl group in the ligand, as is the case with derivatives of this compound, can modulate the catalytic activity of the metal center.

While specific studies on the use of this compound-derived complexes as catalyst carriers are not extensively detailed in available literature, the general principles of Schiff base catalysis suggest their potential. These complexes can be immobilized on solid supports, such as polymers or inorganic materials, to create heterogeneous catalysts. This approach offers advantages in terms of catalyst recovery and reusability, which are crucial for sustainable chemical processes. The robust nature of many Schiff base complexes makes them suitable for use under various reaction conditions. scispace.com Further research in this area could uncover novel catalytic applications for metal complexes derived from this compound.

Environmental and Toxicological Research

Assessment of Environmental Fate and Degradation in Ecosystems

Specific studies on the environmental fate and degradation of this compound are not extensively documented in publicly available research. However, inferences can be drawn from the behavior of related compounds such as benzene (B151609) and catechols.

Benzene itself is known to be metabolized in the environment, and its degradation pathways are well-studied. nih.gov Catechols, which are 1,2-dihydroxybenzene compounds, are also known intermediates in the aerobic degradation of various aromatic compounds. The degradation of catechols can proceed via intradiol or extradiol cleavage pathways mediated by microbial enzymes.

Given that this compound is a substituted catechol, it is plausible that its degradation in ecosystems would involve similar enzymatic pathways. The presence of the trifluoromethyl group, a highly stable and electron-withdrawing moiety, may influence the rate and pathway of degradation compared to unsubstituted catechol. The strong carbon-fluorine bonds in the trifluoromethyl group are generally resistant to cleavage, suggesting that this group may remain intact during the initial stages of degradation.

Further research is required to determine the specific microorganisms and enzymatic systems capable of degrading this compound and to identify its degradation products and their persistence in the environment.

Studies on Metabolism and Biological Impact

Direct metabolic studies on this compound are limited. However, the metabolism of its parent compound, benzene, and related catechols provides a framework for its likely metabolic fate. Benzene is metabolized in the liver to various phenolic compounds, including catechol. nih.govnih.gov It is therefore reasonable to assume that this compound, as a catechol derivative, could be a metabolite of trifluoromethyl-substituted benzene compounds.

The biological impact of derivatives of this compound has been investigated, particularly in the context of their interactions with biological macromolecules. For instance, the Schiff base (E)-3-[(3,5-bis(trifluoromethyl)phenylimino)methyl]benzene-1,2-diol and its metal complexes have been shown to interact with calf thymus DNA (CT-DNA) via intercalative binding. ulakbim.gov.tr The copper(II) complex of this Schiff base was also found to cleave DNA without the need for external agents. ulakbim.gov.tr Furthermore, these compounds have demonstrated the ability to inhibit base pair mutations. ulakbim.gov.tr

Schiff bases derived from trifluoromethylanilines and dihydroxybenzaldehydes are known to possess a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The presence of the trifluoromethyl group is often associated with increased biological potency, potentially due to its ability to form multipolar bonds with target proteins. nih.gov

An in vitro cytotoxicity assay of a nickel(II) complex of a Schiff base derived from a related trifluoromethyl compound showed activity against the HepG2 human liver cancer cell line. ulakbim.gov.tr These findings suggest that this compound and its derivatives have the potential for significant biological activity, warranting further investigation into their specific mechanisms of action and metabolic pathways.

Table 2: Investigated Biological Activities of a Schiff Base Derivative of this compound

| Biological Activity | Finding |

|---|---|

| DNA Interaction | Intercalative binding with CT-DNA ulakbim.gov.tr |

| DNA Cleavage | The Cu(II) complex cleaved DNA without external agents ulakbim.gov.tr |

| Anti-mutagenic Activity | Inhibited base pair mutation in the absence of S9 with a high inhibition rate ulakbim.gov.tr |

| In vitro Cytotoxicity | The Ni(II) complex showed cytotoxicity towards HepG2 cell line ulakbim.gov.tr |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-[(3,5-bis(trifluoromethyl)phenylimino)methyl]benzene-1,2-diol |

| 2,3-dihydroxybenzaldehyde (B126233) |

| 3,5-bis(trifluoromethyl)aniline |

| Fluoride |

| Cyanide |

| Acetate |

| Hydroxide |

| Bromide |

| Iodide |

| Thiocyanate |

| Perchlorate |

| Hydrogen sulfate |

| Dihydrogen phosphate |

| Azide |

| Benzene |

| Catechol |

| Copper(II) |

Future Research Directions and Emerging Trends

Development of Novel, Greener, and More Efficient Synthetic Pathways for 3-(Trifluoromethyl)benzene-1,2-diol and its Functional Derivatives

The synthesis of fluorinated organic compounds often involves harsh reagents or multi-step processes that may not be environmentally benign or cost-effective. Future research will likely focus on developing more sophisticated synthetic routes. Current methods for creating related trifluoromethyl-containing heterocyclic scaffolds often utilize multi-component reactions, which offer high efficiency and convenient operating conditions. nih.gov An emerging trend is the development of metal-free catalytic systems to avoid residual metal contamination in final products, a critical aspect for pharmaceutical applications. nih.gov Furthermore, the application of biocatalysis, using enzymes to perform specific hydroxylation or fluorination steps, could provide highly selective and environmentally friendly pathways. Research into continuous flow chemistry for the synthesis of this compound and its derivatives could also lead to improved safety, scalability, and consistency.

In-depth Mechanistic Studies of Biological Activities and Molecular Target Interactions through Advanced Biochemical and Biophysical Techniques

While the catechol moiety is present in many biologically active molecules, such as flavanols known for their antioxidant and enzyme-inhibiting properties, the specific biological activities of this compound are not well-documented. mdpi.com A significant future direction will be the comprehensive screening of this compound for various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govmdpi.com

To move beyond preliminary screening, advanced biochemical and biophysical techniques are required to identify specific molecular targets and elucidate mechanisms of action. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to identify direct binding partners from complex biological samples. Once a target is identified (e.g., a specific enzyme or receptor), X-ray crystallography or cryo-electron microscopy (Cryo-EM) could provide high-resolution structural information of the compound-target complex, revealing the precise molecular interactions that drive its biological effect.

Rational Design and Synthesis of Tailored Derivatives for Enhanced Specificity and Efficacy in Targeted Applications (e.g., Therapeutics, Sensors)

The core structure of this compound is an ideal starting point for rational drug design. The trifluoromethyl group is known to enhance the biological profile of drug candidates. nih.gov Future research will focus on the rational design and synthesis of a library of derivatives to optimize for a specific biological target or application. researchgate.net This involves strategically adding or modifying functional groups on the benzene (B151609) ring to improve potency, selectivity, and pharmacokinetic properties. For example, creating derivatives could enhance its potential as a specific enzyme inhibitor or as a building block for more complex therapeutic agents. researchgate.net Beyond therapeutics, the catechol group's ability to coordinate with metal ions could be exploited, and tailored derivatives could be designed for use in highly selective chemical sensors or as new materials for organic electronics. mdpi.com

Integration of Advanced Computational Modeling (e.g., ADMET Prediction, Complex Reaction Mechanism Simulations) for Predictive Research and Lead Optimization.

Modern chemical research increasingly relies on computational modeling to accelerate discovery and reduce experimental costs. For this compound, in-silico methods will be a crucial component of future investigations. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction models can be used to computationally screen derivatives, prioritizing those with the most promising drug-like properties before any synthesis is attempted.

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can simulate complex reaction mechanisms, aiding in the development of the novel synthetic pathways discussed in section 7.1. For biological applications, molecular docking and molecular dynamics (MD) simulations can predict how the compound and its derivatives bind to specific protein targets, guiding the rational design process outlined in section 7.3. researchgate.net This synergy between computational prediction and experimental validation represents a powerful, modern approach to chemical and pharmaceutical research.

Summary of Future Research Techniques

| Research Area | Key Techniques and Approaches |

| Novel Synthesis | Multi-component reactions, Metal-free catalysis, Biocatalysis, Continuous flow chemistry. |

| Mechanistic Studies | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray Crystallography, Cryo-EM. |

| Rational Design | Structure-Activity Relationship (SAR) studies, Combinatorial chemistry, Fragment-based drug design. |

| Computational Modeling | ADMET Prediction, Molecular Docking, Molecular Dynamics (MD), Density Functional Theory (DFT). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。